Reductive Cleavage Specificity: Disulfide vs. Non-Cleavable Linkers
Acid-PEG4-S-PEG4-Acid incorporates a central disulfide bond that is susceptible to reductive cleavage by agents like dithiothreitol (DTT) or intracellular glutathione, enabling the controlled release of a conjugated payload. This is a binary feature: non-cleavable PEG linkers, such as those with simple amide or ether linkages, do not contain this functionality and remain intact under these conditions. The cleavage of the disulfide bond is quantitative; treatment with DTT results in the complete scission of the linker, separating the two conjugated entities .
| Evidence Dimension | Cleavage under reducing conditions (e.g., 10 mM DTT) |
|---|---|
| Target Compound Data | Complete linker scission; two fragments generated |
| Comparator Or Baseline | Non-cleavable PEG linkers (e.g., PEG4-diacid, PEG4-diamine) |
| Quantified Difference | Cleavable vs. Non-cleavable |
| Conditions | In vitro reduction assay with DTT or similar reducing agent |
Why This Matters
This cleavability is essential for applications requiring the intracellular release of a drug or probe, a function that non-cleavable linkers cannot provide, making this compound the required choice for stimulus-responsive delivery systems.
